

# In-Depth Technical Guide: PF-06679142

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Compound of Interest		
Compound Name:	PF-06679142	
Cat. No.:	B15620070	Get Quote

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## **Abstract**

**PF-06679142** is a potent, orally active small molecule activator of 5'-adenosine monophosphate-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Developed by Pfizer, this indole acid derivative has demonstrated significant potential in preclinical studies for the treatment of metabolic diseases, including type 2 diabetes and diabetic nephropathy. This technical guide provides a comprehensive overview of the available patent information for **PF-06679142**, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols. The information is intended to support further research and development efforts in the field of metabolic disorders.

## **Core Compound Information**



Parameter	Value	Reference
Compound Name	PF-06679142	[1]
IUPAC Name	(S)-4,6-Difluoro-5-(4- (tetrahydro-2H-pyran-2- yl)phenyl)-1H-indole-3- carboxylic Acid	[1]
CAS Number	1467059-66-0	[1]
Molecular Formula	C20H17F2NO3	[1]
Molecular Weight	357.36 g/mol	[1]
Mechanism of Action	Direct activator of AMPK, selective for β1-containing isoforms	[2]

**Quantitative Data** 

In Vitro Efficacy

Assay	Target	EC <sub>50</sub> (nM)	Reference
AMPK Activation	α1β1γ1 isoform	22	[1]

**Preclinical Pharmacokinetics** 

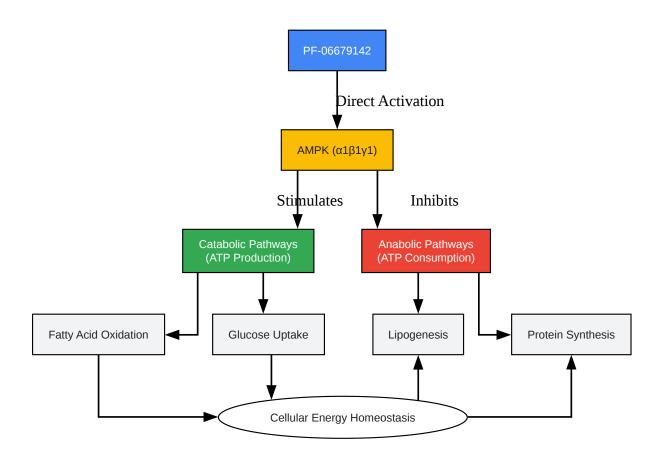
Species	Parameter	Value	Reference
Rat	Oral Absorption	Desirable	[1]
Rat	Plasma Clearance	Low	[1]
Rat	Renal Clearance	Negligible	[1]

# **Signaling Pathway**

**PF-06679142** directly activates AMP-activated protein kinase (AMPK), a serine/threonine kinase that acts as a master sensor of cellular energy status. The activation of AMPK by **PF-06679142** is allosteric and selective for isoforms containing the  $\beta1$  subunit.[2] Once activated,



AMPK initiates a cascade of downstream signaling events aimed at restoring cellular energy balance. This is achieved by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glucose uptake) and inhibiting anabolic pathways that consume ATP (e.g., lipogenesis and protein synthesis). The therapeutic potential of **PF-06679142** in metabolic diseases stems from its ability to modulate these key metabolic pathways.



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Figure 1: Simplified signaling pathway of AMPK activation by PF-06679142.

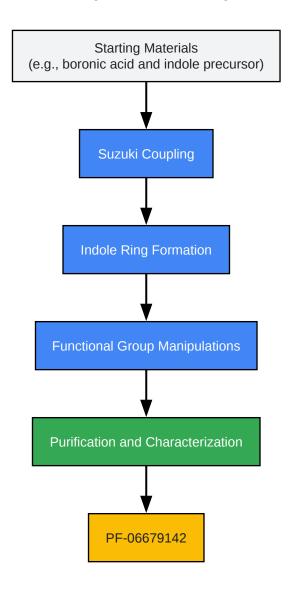
# **Experimental Protocols**

The following experimental protocols are based on the general methodologies described in patent US8889730B2, which covers indole and indazole compounds as AMPK activators, including the structural class of **PF-06679142**.



# Synthesis of (S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic Acid (PF-06679142)

While the specific, step-by-step synthesis of **PF-06679142** (Example 10 in the cited literature, but not explicitly numbered in the patent) is not detailed in the main text of the patent, the general synthetic schemes and procedures for analogous indole-3-carboxylic acids are provided. The synthesis generally involves a multi-step sequence, likely including a key Suzuki coupling reaction to form the biaryl linkage, followed by indole ring formation (e.g., via a Fischer or Bartoli indole synthesis) and subsequent functional group manipulations to introduce the carboxylic acid at the 3-position. The stereochemistry of the tetrahydro-2H-pyran-2-yl group is typically introduced using a chiral starting material or through chiral resolution.



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**Figure 2:** General synthetic workflow for indole-3-carboxylic acid derivatives.

## In Vitro AMPK Activation Assay

The potency of compounds in activating AMPK is typically determined using a biochemical assay with purified recombinant human AMPK isoforms.

Objective: To determine the EC50 of test compounds for the activation of AMPK.

#### Materials:

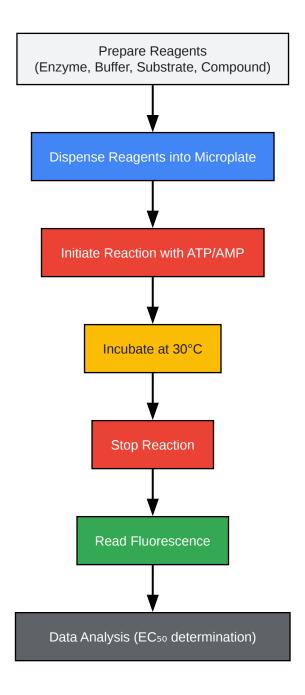
- Recombinant human AMPK (α1β1y1 isoform)
- Assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.02% Brij-35, 0.4 mM DTT, and 2 mM MgCl<sub>2</sub>)
- ATP and AMP
- Fluorescently labeled peptide substrate (e.g., a variation of the SAMS peptide)
- Test compound (PF-06679142) dissolved in DMSO
- Microplate reader capable of detecting fluorescence.

#### Procedure:

- Prepare a dilution series of the test compound in DMSO.
- In a suitable microplate, add the assay buffer, recombinant AMPK enzyme, and the fluorescent peptide substrate.
- Add the diluted test compound to the wells. A control with DMSO alone is included.
- Initiate the kinase reaction by adding a solution of ATP and AMP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- Stop the reaction (e.g., by adding a chelating agent like EDTA).



- Measure the fluorescence of the phosphorylated substrate using a microplate reader.
- The data is normalized to the control and fitted to a dose-response curve to calculate the EC<sub>50</sub> value.



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Figure 3: Experimental workflow for the in vitro AMPK activation assay.

## In Vivo Pharmacokinetic Studies in Rats







Pharmacokinetic parameters are evaluated in preclinical animal models to assess the drug-like properties of the compound.

Objective: To determine the oral absorption, plasma clearance, and renal clearance of the test compound in rats.

Animals: Male Sprague-Dawley or Wistar rats.

#### Procedure:

- Dosing: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered to a group of rats via oral gavage (for oral absorption) and to another group via intravenous injection (for clearance determination).
- Blood Sampling: At predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours), blood samples are collected from the rats.
- Plasma Preparation: Blood samples are processed to obtain plasma.
- Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
- Urine and Feces Collection (for renal clearance): Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 24 hours). The concentration of the parent drug in these excreta is also determined by LC-MS/MS.
- Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance (CL), and volume of distribution (Vd) are calculated from the plasma concentration-time data using appropriate software. The percentage of the dose excreted unchanged in urine is calculated to determine renal clearance.

## Conclusion

**PF-06679142** is a promising AMPK activator with a favorable preclinical profile. The information presented in this technical guide, derived from publicly available patent literature and scientific publications, provides a solid foundation for researchers and drug development professionals



interested in exploring the therapeutic potential of this compound and the broader class of indole-based AMPK activators. Further investigation into its clinical efficacy and safety is warranted.

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## References

- 1. bosterbio.com [bosterbio.com]
- 2. Promise and challenges for direct small molecule AMPK activators: Full Paper PDF & Summary | Bohrium [bohrium.com]
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